REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([C:9]([C:16]3[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=3)=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.CCCCCC.[B:32](OC(C)C)([O:37]C(C)C)[O:33]C(C)C.Cl>O1CCCC1>[C:22]([C:19]1[CH:18]=[CH:17][C:16]([C:9]2[C:10]3[C:15]([C:2]([B:32]([OH:37])[OH:33])=[C:3]4[C:8]=2[CH:7]=[CH:6][CH:5]=[CH:4]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:21][CH:20]=1)([CH3:24])([CH3:25])[CH3:23]
|
Name
|
9-bromo-10-(4-tert-butylphenyl) anthracene
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at a temperature of 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 0° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature of −80° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated up to room temperature
|
Type
|
CUSTOM
|
Details
|
by standing at room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
to thereafter extract 300 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed in 100 ml of 5%-sodium carbonate aqueous solution
|
Type
|
WASH
|
Details
|
washed in 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The organic layer was purified by silica gel column chromatography (
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |